molecular formula C18H15FN4O B2443577 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1797085-42-7

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2443577
CAS No.: 1797085-42-7
M. Wt: 322.343
InChI Key: XBBPMVZZXUVTGJ-UHFFFAOYSA-N
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Description

The compound known as "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone" represents a fascinating intersection of pyridine and pyrrole chemistry. With its multi-ring structure and the inclusion of both fluorophenyl and methanone groups, this molecule showcases intricate chemical features that make it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures beginning with the assembly of the pyrido[4,3-d]pyrimidine core This can be accomplished through cyclization reactions involving substituted pyridines and amidines

Industrial Production Methods: In an industrial setting, the scalability of these reactions is achieved through optimization of reaction conditions, such as temperature, solvent selection, and the use of high-efficiency catalysts. The production process may also involve continuous flow techniques to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methanone and pyrrole moieties, leading to various oxidized derivatives.

  • Reduction: Reduction reactions may target the pyrido[4,3-d]pyrimidine ring, yielding dihydropyridine derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

  • Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or other electrophiles under Lewis acid catalysis.

Major Products:

Scientific Research Applications

Biology: In biological research, derivatives of this compound are explored for their interactions with biological macromolecules, which can lead to the discovery of new biochemical pathways and mechanisms.

Medicine: Medicinal chemistry applications include the design and testing of new pharmaceutical agents, leveraging the compound's potential activity against various biological targets.

Industry: In an industrial context, the compound may be used in the development of specialty chemicals, including polymers and coatings with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of the target, inhibiting its activity, or modulating its function. These interactions can initiate a cascade of biochemical events, ultimately leading to the desired therapeutic or material outcome.

Comparison with Similar Compounds

  • (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone: shares structural similarities but lacks the pyrrole and fluorophenyl groups, resulting in different chemical properties and applications.

  • (4-Fluorophenyl)pyrrol-2-yl)methanone: features the fluorophenyl and pyrrole components but without the pyrido[4,3-d]pyrimidine ring, leading to a distinct set of reactions and uses.

And there you have it: a journey through the intricate world of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone!

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-3-1-12(2-4-15)13-7-17(21-9-13)18(24)23-6-5-16-14(10-23)8-20-11-22-16/h1-4,7-9,11,21H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBPMVZZXUVTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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